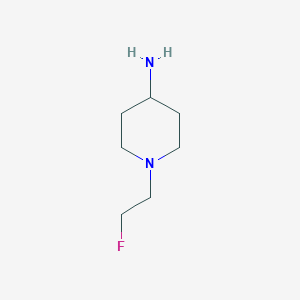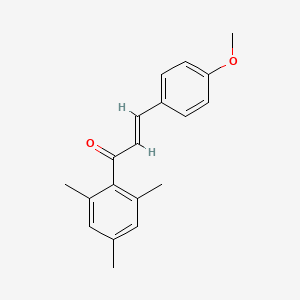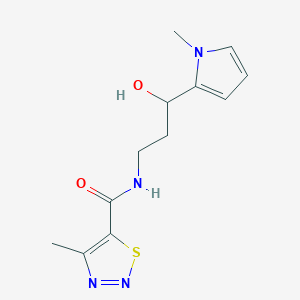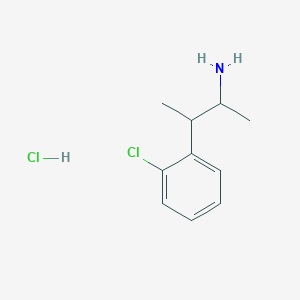
1-(2-氟乙基)哌啶-4-胺
描述
1-(2-Fluoroethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications
科学研究应用
1-(2-Fluoroethyl)piperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.
作用机制
Target of Action
The primary targets of 1-(2-Fluoroethyl)piperidin-4-amine are currently unknown. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets
Mode of Action
As a piperidine derivative, it may interact with its targets through a variety of mechanisms, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific interactions and resulting changes depend on the nature of the target.
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities , suggesting that they may affect multiple pathways
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) ranges from 0.0 (iLOGP) to 2.02 (WLOGP), indicating variable lipid solubility . These properties may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 1-(2-Fluoroethyl)piperidin-4-amine’s action are currently unknown. Given the wide range of biological activities associated with piperidine derivatives , the compound may have diverse effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Fluoroethyl)piperidin-4-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and interaction with its targets. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability .
准备方法
The synthesis of 1-(2-Fluoroethyl)piperidin-4-amine involves several steps and can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 2-fluoroethylamine under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve continuous flow reactions and the use of advanced catalytic systems to optimize the efficiency and scalability of the synthesis process .
化学反应分析
1-(2-Fluoroethyl)piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or rhodium, and specific temperature and pressure settings to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine derivatives.
相似化合物的比较
1-(2-Fluoroethyl)piperidin-4-amine can be compared with other similar piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the fluoroethyl group and has different chemical properties and applications.
2-Fluoropiperidine: A closely related compound with a fluorine atom directly attached to the piperidine ring.
4-Aminopiperidine: Another derivative with an amino group at the 4-position but without the fluoroethyl substitution.
The uniqueness of 1-(2-Fluoroethyl)piperidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
属性
IUPAC Name |
1-(2-fluoroethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIINOCJZDVAKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(1E)-2-[(E)-benzoyl]-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2383149.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2383152.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2383154.png)
![2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol](/img/structure/B2383155.png)
![7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2383156.png)

![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383159.png)
![2,4,6-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2383160.png)
![4-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2383162.png)



